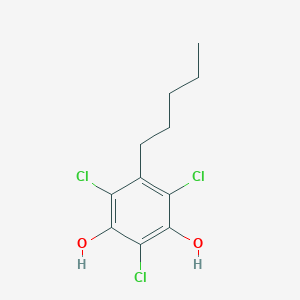

2,4,6-Trichloro-5-pentylbenzene-1,3-diol

Description

2,4,6-Trichloro-5-pentylbenzene-1,3-diol is a halogenated alkylresorcinol derivative featuring a pentyl chain at position 5 and chlorine substituents at positions 2, 4, and 6 on the benzene ring. This compound combines the structural motifs of resorcinol (1,3-dihydroxybenzene) with alkyl and halogen modifications, which are critical for its physicochemical and biological properties.

Properties

IUPAC Name |

2,4,6-trichloro-5-pentylbenzene-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Cl3O2/c1-2-3-4-5-6-7(12)10(15)9(14)11(16)8(6)13/h15-16H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZRLBUBDFBSLJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=C(C(=C(C(=C1Cl)O)Cl)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trichloro-5-pentylbenzene-1,3-diol typically involves electrophilic aromatic substitution reactionsThe reaction conditions often require the presence of catalysts and specific temperature and pressure settings to ensure the desired substitution and functionalization of the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and alkylation processes. The use of continuous flow reactors and advanced separation techniques ensures high yield and purity of the final product. The scalability of these methods makes it feasible for commercial applications.

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Trichloro-5-pentylbenzene-1,3-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The chlorine atoms can be reduced to form less chlorinated derivatives.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols are employed under basic conditions to replace chlorine atoms.

Major Products Formed:

Oxidation: Formation of quinones.

Reduction: Formation of less chlorinated derivatives.

Substitution: Formation of substituted benzene derivatives with various functional groups.

Scientific Research Applications

2,4,6-Trichloro-5-pentylbenzene-1,3-diol has diverse applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules.

Biology: Investigated for its potential antimicrobial properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4,6-Trichloro-5-pentylbenzene-1,3-diol involves its interaction with molecular targets such as enzymes and receptors. The compound’s chlorine atoms and hydroxyl groups play a crucial role in its binding affinity and reactivity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Key Observations :

- Chlorination: The trichloro substitution in the target compound likely increases its electrophilicity and oxidative stability compared to non-halogenated analogs like olivetol .

- Alkyl Chain Length : The pentyl chain balances lipophilicity and solubility, whereas longer chains (e.g., pentadecyl) prioritize industrial applications over bioactivity .

Physicochemical Properties

Notes:

Biological Activity

2,4,6-Trichloro-5-pentylbenzene-1,3-diol (CAS No. 2415538-90-6) is an organic compound notable for its unique structure featuring three chlorine atoms and a pentyl group attached to a benzene ring with two hydroxyl groups. This compound has garnered attention in scientific research due to its potential biological activities and applications in various fields.

The mechanism of action for this compound involves interactions with various molecular targets such as enzymes and receptors. The presence of chlorine atoms and hydroxyl groups enhances its binding affinity and reactivity. This compound may inhibit enzyme activity or disrupt cellular processes, leading to observed biological effects.

Antimicrobial Properties

Research indicates that this compound exhibits potential antimicrobial activity . It has been investigated for its effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The compound's structural features contribute to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

Toxicological Studies

Toxicological evaluations have been conducted to assess the safety profile of this compound. A comprehensive evaluation report highlighted both short-term and long-term toxicity testing on aquatic invertebrates and fish . The findings suggest that while the compound possesses biological activity, it also raises concerns regarding environmental toxicity.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of chlorinated phenolic compounds, this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of commonly used antibiotics .

Case Study 2: Environmental Impact Assessment

An environmental impact assessment evaluated the effects of this compound on aquatic ecosystems. The study found that while the compound can be effective in controlling microbial populations in contaminated sites, its persistence in the environment poses risks to non-target organisms .

Research Findings Summary

| Study Focus | Findings |

|---|---|

| Antimicrobial Activity | Effective against S. aureus and E. coli with lower MIC than conventional antibiotics. |

| Toxicity | Short-term and long-term toxicity observed in aquatic organisms; environmental concerns. |

| Mechanism of Action | Inhibits enzyme activity; disrupts cellular processes through receptor interactions. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.